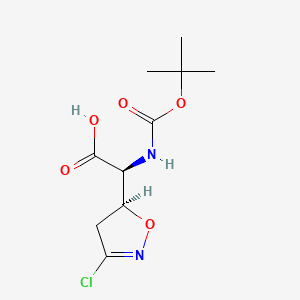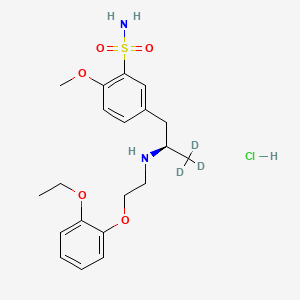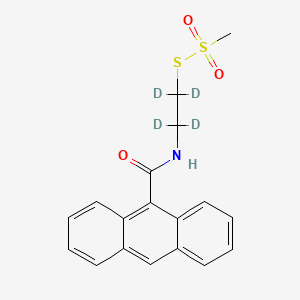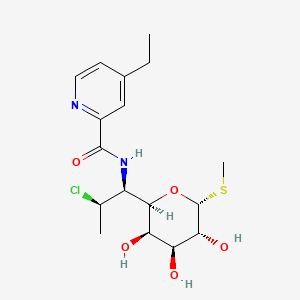
N-tert-Butoxycarbonyl Acivicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl Acivicin is a derivative of Acivicin, a natural product produced by the bacterium Streptomyces sviceus. Acivicin is known for its diverse biological activities, including anti-cancer and anti-parasitic properties . This compound is a protected form of Acivicin, which allows it to be used in various synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butoxycarbonyl Acivicin typically involves the protection of the amino group of Acivicin with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting Acivicin with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common strategy in the pharmaceutical industry to protect amino groups during multi-step synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butoxycarbonyl Acivicin undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group to regenerate the free amino group.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, p-toluenesulfonic acid, or deep eutectic solvents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Deprotection: Acivicin.
Substitution: Various substituted derivatives of this compound.
Hydrolysis: Acivicin and tert-butanol.
Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonyl Acivicin has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as a prodrug that can be activated in vivo.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-tert-Butoxycarbonyl Acivicin involves the inhibition of glutamine-dependent amidotransferases. The Boc group protects the amino group, allowing the compound to be transported across cell membranes. Once inside the cell, the Boc group is removed, and Acivicin inhibits enzymes involved in purine and pyrimidine metabolism . This leads to a decrease in cellular nucleotide levels and inhibition of cell growth.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butoxycarbonyl Acivicin is unique due to its Boc protection, which enhances its stability and allows for controlled activation. Similar compounds include:
Acivicin: The unprotected form with similar biological activities.
N-tert-Butoxycarbonyl Glutamine: Another Boc-protected amino acid derivative used in synthetic chemistry.
N-tert-Butoxycarbonyl Amino Acids: A broad class of compounds used in peptide synthesis.
This compound stands out due to its specific application in inhibiting glutamine-dependent enzymes and its potential use as a prodrug.
Eigenschaften
IUPAC Name |
(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O5/c1-10(2,3)17-9(16)12-7(8(14)15)5-4-6(11)13-18-5/h5,7H,4H2,1-3H3,(H,12,16)(H,14,15)/t5-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMLZZXASLDMQ-FSPLSTOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC(=NO1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H]1CC(=NO1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747241 |
Source


|
| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73684-59-0 |
Source


|
| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








